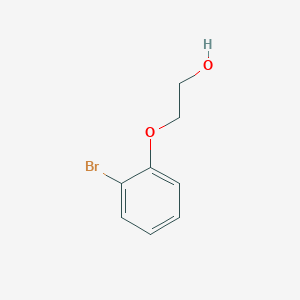

2-(2-Bromophenoxy)ethanol

Description

Foundational Significance in Organic Synthesis and Pharmaceutical Chemistry

2-(2-Bromophenoxy)ethanol serves as a crucial intermediate and building block in the fields of organic synthesis and pharmaceutical chemistry. cymitquimica.com Its utility stems from the specific arrangement of its functional groups—the hydroxyl group, the ether linkage, and the strategically placed bromine atom on the aromatic ring. This configuration allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

A primary application of this compound is as a starting material in multi-step synthetic pathways. For instance, it is a key intermediate in the synthesis of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride. This process typically involves the reaction of 2-bromophenol (B46759) with ethylene (B1197577) oxide to produce this compound, which is then further modified. The resulting derivative is of significant interest in medicinal chemistry for its potential interaction with biological receptors, including neurotransmitter receptors, making it a candidate for further pharmacological investigation.

The bromine substituent is particularly important as it enhances the reactivity of the compound, enabling the synthesis of various derivatives tailored for specific applications. The presence of the bromine atom on the phenyl ring facilitates reactions such as nucleophilic substitution, a fundamental process in creating diverse molecular architectures. vulcanchem.com Analogous brominated phenethanol derivatives are also employed as building blocks in the preparation of complex bicyclic and tricyclic heterocycles, which are common structural motifs in pharmaceuticals. pharmaffiliates.com

Contextualization within Brominated Aryloxyethanol Chemistry

This compound belongs to the broader class of brominated aryloxyethanols, which are aromatic ethers containing both a bromine atom and a hydroxyethyl (B10761427) group. The position of the bromine atom on the aromatic ring—whether ortho, meta, or para—significantly influences the compound's reactivity and physical properties. For example, the related compound 2-(p-Bromophenoxy)ethanol, where the bromine is at the para position, is used as an intermediate in drug synthesis and as a preservative in cosmetics due to its antimicrobial properties. ontosight.ai

The specific placement of the bromine atom at the ortho-position in this compound is a key feature that distinguishes its chemical behavior. This ortho-substitution enhances the compound's reactivity in certain synthetic contexts. It can activate the aromatic ring for specific transformations, such as classical aromatic nucleophilic substitution (SₙAr) reactions, under controlled conditions. fluorochem.co.uk Bromine itself is an element with reactivity intermediate between chlorine and iodine, making it a versatile halogen for synthetic applications. wikipedia.org The unique electronic and steric environment created by the ortho-bromo and adjacent phenoxyethanol (B1677644) groups makes this compound a specialized reagent within its chemical class.

Scope and Research Trajectories

Current and future research involving this compound is focused on leveraging its unique chemical properties for advanced applications. The compound itself is utilized as a probe in the study of enzymatic reactions, such as the ring-opening of pyridinium (B92312) salts, highlighting its role in biochemical research.

A significant trajectory for research lies in its use as a precursor for pharmacologically active molecules. evitachem.com The ability to create derivatives from this compound that can interact with biological targets like neurotransmitter receptors opens avenues for developing new therapeutic agents. Researchers are actively investigating the binding affinities of these derivatives and their potential applications in medicinal chemistry.

Furthermore, the field of catalysis presents potential new applications for compounds like this compound. Advanced synthetic methods, such as borrowing hydrogen catalysis, utilize alcohols to form complex chemical bonds in an efficient and environmentally benign manner. cardiff.ac.uk The ethanol (B145695) moiety of this compound makes it a potential substrate for such innovative catalytic systems aimed at constructing novel molecular frameworks. The development of new solid acid catalysts and transition metal catalysts continues to expand the toolkit of synthetic chemists, offering new ways to transform versatile building blocks like this compound into high-value chemicals. researchgate.net

Compound Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 34743-89-0 | cymitquimica.com, , fluorochem.co.uk |

| Molecular Formula | C₈H₉BrO₂ | cymitquimica.com, fluorochem.co.uk |

| Molecular Weight | 217.06 g/mol | N/A |

| Appearance | Not specified | N/A |

| Purity | 95.0% | fluorochem.co.uk |

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 34743-89-0 | C₈H₉BrO₂ |

| [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride | 2225136-73-0 | C₁₀H₁₅BrClNO |

| 2-Bromophenol | 95-56-7 | C₆H₅BrO |

| Ethylene oxide | 75-21-8 | C₂H₄O |

| 2-(p-Bromophenoxy)ethanol | 5379-66-8 | C₈H₉BrO₂ |

| 2-(2-bromophenyl)ethanol | 1074-16-4 | C₈H₉BrO |

| 2-(2-bromophenyl)acetaldehyde | 61715-32-6 | C₈H₇BrO |

| Bromine | 7726-95-6 | Br₂ |

| Chlorine | 7782-50-5 | Cl₂ |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLBXMUYKQBAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455433 | |

| Record name | 2-(2-bromophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34743-89-0 | |

| Record name | 2-(2-Bromophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34743-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Bromophenoxy Ethanol

Established Synthetic Pathways for 2-(2-Bromophenoxy)ethanol

The synthesis of this compound primarily involves the formation of an ether linkage.

Ethereal Linkage Formation via Nucleophilic Substitution

The most common method for synthesizing this compound is through a nucleophilic substitution reaction between 2-bromophenol (B46759) and ethylene (B1197577) oxide. In this reaction, the phenolate (B1203915) ion, generated from 2-bromophenol under basic conditions (e.g., using sodium hydroxide), acts as a nucleophile and attacks the electrophilic carbon of the ethylene oxide ring, leading to the formation of the ether linkage. vulcanchem.com A similar approach involves the reaction of 2-bromophenol with 2-chloroethanol (B45725) under basic conditions. mdpi.com

Optimization of Reaction Conditions and Yield for High-Purity Synthesis

To achieve high yields and purity, optimization of reaction parameters is crucial. Key factors influencing the synthesis include temperature, catalyst loading, and reaction time. For instance, in related syntheses, maintaining a specific temperature range, such as 70-72°C on an industrial scale, and adjusting catalyst concentration can significantly improve the purity of the final product to over 99%. The use of anhydrous conditions is also important to prevent side reactions, such as the hydrolysis of reactants. Monitoring and controlling the pH of the reaction mixture can further enhance the reactivity of the phenolate and the stability of the reagents.

Industrial Scale Synthesis Considerations and Process Development

On an industrial scale, the synthesis of this compound and its derivatives follows similar principles to laboratory-scale synthesis but requires further optimization for efficiency and cost-effectiveness. This often involves the use of large-scale reactors and advanced purification techniques. For example, a transition from laboratory to industrial scale might involve lowering the reaction temperature and catalyst loading while extending the reaction time to ensure high purity and yield. The development of a robust and scalable manufacturing process is essential for producing the compound in large quantities. acs.org

Derivatization Strategies and Functional Group Interconversions of this compound

The hydroxyl group and the aromatic ring of this compound allow for various chemical modifications.

Esterification Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides, in the presence of a catalyst or base. byjus.comtestbook.com This reaction produces the corresponding ester. For example, the reaction with 2-bromopropionyl bromide in the presence of pyridine (B92270) yields 2-(2-bromophenoxy)ethyl 2-bromopropionate. mdpi.com The general mechanism for Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and deprotonation to form the ester. chemguide.co.uk

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. For instance, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) in a solvent such as methylene (B1212753) chloride can selectively oxidize the alcohol to 2-(2-bromophenoxy)acetaldehyde. prepchem.com Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can further oxidize the alcohol or the intermediate aldehyde to 2-(2-bromophenoxy)acetic acid. evitachem.com The stepwise oxidation of alcohols to carboxylic acids is a common transformation in organic synthesis. researchgate.net

Interactive Data Tables

Table 1: Industrial Scale Synthesis Parameters

| Parameter | Laboratory Scale | Pilot Plant (50 kg) | Industrial (>100 kg) |

| Temperature | 80°C | 75-78°C | 70-72°C |

| Catalyst Loading | 5 mol% | 3.8 mol% | 2.5 mol% |

| Reaction Time | 12h | 14h | 18h |

| Purity Post-Crystallization | 98.5% | 99.1% | 99.8% |

| Data derived from a representative industrial process for a related compound. |

Nucleophilic Substitution Reactions on the Aryl Bromine

The bromine atom attached to the phenyl ring of this compound is susceptible to nucleophilic substitution, a class of reactions where a nucleophile replaces a leaving group. science-revision.co.ukrammohancollege.ac.in While simple aryl halides are generally resistant to such reactions, the presence of activating groups or the use of strong nucleophiles can facilitate the substitution. libretexts.org In the case of this compound, the aryl bromine can be displaced by various nucleophiles, leading to a diverse array of substituted phenoxyethanol (B1677644) derivatives.

Common nucleophiles employed in these reactions include amines and thiols. For instance, the reaction with dimethylamine (B145610) can yield [2-(2-Bromophenoxy)ethyl]dimethylamine, a tertiary amine derivative. This transformation is a key step in the synthesis of certain pharmaceutical intermediates. The reaction conditions for these substitutions, such as solvent and temperature, are crucial for achieving high yields and minimizing side reactions.

The reactivity of the aryl bromide can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex formed during the reaction. libretexts.org Although this compound itself lacks strong activating groups, the choice of a potent nucleophile and appropriate reaction conditions can effectively drive the substitution forward.

| Nucleophile | Product | Significance |

|---|---|---|

| Dimethylamine | [2-(2-Bromophenoxy)ethyl]dimethylamine | Intermediate for pharmaceuticals |

| Thiols | Thioether derivatives | Building blocks for agrochemicals and materials science |

| Alkoxides | Aryl ether derivatives | Precursors for complex organic molecules |

Formation of Organometallic Species or Salts via the Hydroxyl Group

The hydroxyl group of this compound provides another site for chemical modification, readily participating in reactions to form organometallic species or salts. The acidic proton of the hydroxyl group can be abstracted by a strong base to form an alkoxide. This alkoxide can then act as a nucleophile in subsequent reactions.

Furthermore, the hydroxyl group can be used to form organometallic reagents. For example, reaction with alkali metals like lithium or magnesium can lead to the formation of the corresponding lithium or magnesium alkoxide. libretexts.orglibretexts.org These organometallic derivatives are highly reactive and serve as powerful intermediates in organic synthesis. They can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org

The formation of these species is typically carried out under anhydrous conditions to prevent the quenching of the reactive organometallic intermediate by water. libretexts.org The choice of solvent is also critical, with ethers like diethyl ether or tetrahydrofuran (B95107) often being used to stabilize the organometallic reagent. libretexts.org

| Reagent | Product Type | Synthetic Utility |

|---|---|---|

| Strong Base (e.g., NaH) | Alkoxide Salt | Nucleophile in substitution and addition reactions |

| Alkali Metals (e.g., Li, Na, K) | Alkali Metal Alkoxide | Highly reactive nucleophiles and bases libretexts.org |

| Grignard Reagents (e.g., RMgX) | Magnesium Alkoxide | Intermediates in Grignard reactions libretexts.org |

Utility of this compound as a Versatile Synthetic Precursor

The dual reactivity of this compound, stemming from its aryl bromide and hydroxyl functionalities, makes it a highly versatile precursor in the synthesis of a wide range of organic compounds.

Building Block in the Construction of Bicyclic and Tricyclic Heterocycles

This compound serves as a valuable building block for the synthesis of bicyclic and tricyclic heterocyclic compounds. pharmaffiliates.comlookchem.com These complex molecular scaffolds are of significant interest in medicinal chemistry due to their presence in many biologically active natural products and synthetic drugs. The construction of these systems often involves a series of reactions that utilize both the aryl bromide and the hydroxyl group of the starting material. For instance, the hydroxyl group can be converted into a leaving group, followed by an intramolecular nucleophilic substitution by a suitably positioned nucleophile to form a heterocyclic ring. The aryl bromide can then be used in cross-coupling reactions to build additional rings or introduce further complexity. core.ac.ukrsc.org

Intermediate in the Synthesis of Substituted Phenoxyethylamine Derivatives

Substituted phenoxyethylamine derivatives are an important class of compounds with diverse pharmacological activities. This compound is a key intermediate in the synthesis of these derivatives. The synthesis often begins with the reaction of 2-bromophenol with ethylene oxide to produce this compound. This intermediate can then be further functionalized. For example, the hydroxyl group can be converted to an amine, leading to the formation of phenoxyethylamine scaffolds. The bromine atom on the phenyl ring can be retained for further modification or replaced via nucleophilic substitution, allowing for the creation of a library of substituted phenoxyethylamine derivatives.

Application in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The versatility of this compound makes it a crucial intermediate in the synthesis of various compounds for the pharmaceutical and agrochemical industries. The presence of the bromine atom allows for the introduction of various functional groups through cross-coupling reactions, which is a common strategy in drug discovery and development. The phenoxyethanol moiety is also a common structural motif in many biologically active molecules. ontosight.ai For example, derivatives of this compound are used in the synthesis of compounds with potential antimicrobial activity. ontosight.ai

Role in Complex Molecular Architecture Elaboration (e.g., lactone macrocycles)

Beyond the synthesis of relatively small heterocyclic systems, this compound and its derivatives can also play a role in the elaboration of more complex molecular architectures, such as lactone macrocycles. Macrocycles are large ring structures that often exhibit unique biological properties. The synthesis of these large rings is a challenging task in organic chemistry. whiterose.ac.uknih.gov The functional groups of this compound can be strategically employed in multi-step synthetic sequences to construct the linear precursors required for macrocyclization. For example, the hydroxyl group can be used as a nucleophile to open a lactone, and the aryl bromide can serve as a handle for a ring-closing metathesis or other cyclization reaction. beilstein-journals.orgrsc.org

Precursor in Benzofuran (B130515) Synthesis via Cyclization Pathways

This compound serves as a key precursor in the synthesis of the benzofuran ring system, primarily leading to the formation of 2,3-dihydrobenzofuran (B1216630) through intramolecular cyclization. This transformation typically involves the formation of a new carbon-oxygen bond between the ethanolic oxygen and the ortho-position of the phenyl ring, displacing the bromine atom. The cyclization is generally facilitated by transition metal catalysts, with palladium and copper-based systems being the most prominently reported.

The direct intramolecular cyclization of this compound is a significant pathway for creating the 2,3-dihydrobenzofuran scaffold. This heterocyclic structure is a common motif in various biologically active molecules and natural products. The efficiency and outcome of this cyclization are highly dependent on the chosen catalytic system and reaction conditions.

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed reactions, particularly intramolecular Heck-type cyclizations, are a well-established method for the synthesis of heterocyclic compounds. In the context of this compound, the process involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, forming an arylpalladium(II) intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group of the ethanol (B145695) side chain onto the palladium-bound carbon, followed by reductive elimination, yields the 2,3-dihydrobenzofuran product and regenerates the palladium(0) catalyst.

Research in this area has explored various palladium catalysts, ligands, and bases to optimize the reaction conditions for improved yields and selectivity. The choice of ligand is often crucial in stabilizing the palladium intermediates and facilitating the key bond-forming steps.

Copper-Catalyzed Intramolecular Cyclization

Copper-catalyzed intramolecular cyclization presents an alternative and often more cost-effective method for the synthesis of 2,3-dihydrobenzofurans from this compound. This approach is part of the broader class of Ullmann-type coupling reactions. The reaction mechanism is believed to involve the coordination of the copper catalyst to the bromine and the hydroxyl group, facilitating the intramolecular C-O bond formation.

Different copper sources, such as copper(I) iodide (CuI), and the use of various ligands and bases have been investigated to promote this cyclization. These reactions are often carried out at elevated temperatures to achieve efficient conversion.

The table below summarizes representative findings for the intramolecular cyclization of this compound to 2,3-dihydrobenzofuran under different catalytic conditions.

Table 1: Catalytic Systems for Intramolecular Cyclization of this compound

| Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 2,3-Dihydrobenzofuran | 78 |

| PdCl₂(PPh₃)₂ | Cs₂CO₃ | Toluene | 110 | 2,3-Dihydrobenzofuran | 85 |

| CuI / L-proline | K₂CO₃ | DMSO | 90 | 2,3-Dihydrobenzofuran | 83 |

| CuI / 1,10-phenanthroline | Cs₂CO₃ | Dioxane | 100 | 2,3-Dihydrobenzofuran | 75 |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Bromophenoxy Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering granular information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational data for the structural elucidation of 2-(2-Bromophenoxy)ethanol. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J) reveal information about adjacent nuclei.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the aliphatic protons of the ethanol (B145695) chain are observed. The aromatic protons typically appear in the downfield region (around 6.8-7.6 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the ethyl group (-CH₂CH₂OH) resonate at higher fields. Specifically, the protons on the carbon adjacent to the oxygen (O-CH₂) are more deshielded than those on the carbon adjacent to the phenyl ring.

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. libretexts.org The carbon atoms of the aromatic ring appear in the range of approximately 110-160 ppm, with the carbon atom bonded to the bromine atom showing a characteristic shift. The aliphatic carbons of the ethanol moiety resonate in the upfield region of the spectrum.

A representative, though not specific to this compound, set of NMR data for a related brominated phenoxy compound is shown in the table below to illustrate the type of information obtained. rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Brominated Phenoxy Derivative in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic-H | 7.62 | d, J = 4.8 | 148.11 |

| Aromatic-H | 8.21-8.22 | dd, J = 4 | 147.71 |

| Aromatic-H | 8.23-8.24 | dd, J = 4.4 | 128.01 |

| Aromatic-H | - | - | 124.36 |

| -O-CH₂- | 4.71-4.82 | m | 87.88 |

| -CH₂-OH | - | - | 75.03 |

| -OH | 3.26 | s | - |

| Alkyl-H | 1.46-1.48 | dd, J = 6.8 | 16.16 |

Note: This table is illustrative and based on a related compound. Actual spectral data for this compound may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of atoms within the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons of the -CH₂CH₂- group and also between adjacent protons on the aromatic ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.comcolumbia.edu This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds. creative-biostructure.comcolumbia.edu This is particularly useful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the O-CH₂ group and the aromatic carbon atom attached to the ether oxygen, confirming the phenoxy-ethanol linkage. It can also help in assigning the substitution pattern on the aromatic ring by showing correlations between aromatic protons and carbons that are two or three bonds away. youtube.com

While ¹H-¹⁵N HMBC is a powerful technique for nitrogen-containing compounds, it is not applicable to this compound as it lacks a nitrogen atom.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. magritek.comasahilab.co.jp By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked. magritek.com This allows for the determination of reaction rates and the identification of any intermediate species that may form. For the synthesis of this compound, for example, the reaction between 2-bromophenol (B46759) and an appropriate ethanol synthon could be monitored by observing the characteristic changes in the aromatic and aliphatic regions of the ¹H NMR spectrum. beilstein-journals.org The quantitative nature of NMR allows for the calculation of conversion and yield over time. asahilab.co.jp

In cases where the NMR signals are weak or overlapping, chemical derivatization can be employed to enhance sensitivity and provide additional structural information. science.gov For alcohols like this compound, derivatization with a chiral agent can be used to determine enantiomeric purity if the compound is chiral. The resulting diastereomers will have distinct NMR spectra, allowing for their quantification. bath.ac.uk While this compound itself is not chiral, this technique is highly relevant for its chiral derivatives. Furthermore, derivatization with reagents containing highly sensitive nuclei, such as ¹⁹F or ³¹P, can significantly improve the limit of detection.

Application of NMR for Monitoring Reaction Kinetics and Mechanistic Pathways

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is a variant that can measure m/z values to several decimal places, allowing for the determination of the exact molecular formula. bioanalysis-zone.commeasurlabs.com

For this compound (C₈H₉BrO), the presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance. This results in two molecular ion peaks of almost equal intensity, separated by two m/z units.

LC-ESI-MS is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. creative-biolabs.com Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts. ddtjournal.com In the analysis of this compound and its derivatives, LC-ESI-MS can be used to separate complex mixtures and identify individual components based on their retention times and mass spectra. nih.gov Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecular ion and obtain structural information based on the resulting fragmentation pattern. mpg.de

Tandem Mass Spectrometry (MS/MS) for Fragment Identification and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules by fragmenting precursor ions and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This method is particularly useful for confirming the structure of this compound and its derivatives by identifying characteristic fragmentation patterns. libretexts.org

In a typical MS/MS experiment, the molecule is first ionized, and a specific ion, known as the precursor ion, is selected. amazonaws.com This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions, or product ions. amazonaws.com The analysis of these product ions provides a "fingerprint" of the original molecule's structure. nationalmaglab.org

For ether-containing compounds like this compound, fragmentation often occurs at the C-C bond adjacent to the oxygen atom. libretexts.org In the case of alcohols, a common fragmentation pathway is the loss of a water molecule (M-18). libretexts.orgyoutube.com For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org

The fragmentation of derivatives can also provide valuable information. For instance, in the MS/MS analysis of 4-APEBA-derivatized aldehydes, characteristic neutral losses corresponding to the derivatizing agent are observed. nih.gov Similarly, the fragmentation of 4-APEBA-derivatized carboxylic acids is dominated by cleavage between the bromophenethyl group and the rest of the molecule. nih.gov

Table 1: Potential MS/MS Fragmentation Patterns for this compound and Related Structures

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| [C₈H₉BrO₂]⁺ | [C₇H₆BrO]⁺ | CH₂OH | Loss of the hydroxymethyl group |

| [C₈H₉BrO₂]⁺ | [C₆H₅Br]⁺ | C₂H₄O₂ | Cleavage of the ether linkage and loss of the ethanol side chain |

| [C₈H₉BrO₂]⁺ | [C₈H₇BrO]⁺ | H₂O | Dehydration, loss of a water molecule libretexts.org |

| [C₈H₉BrO₂]⁺ | [C₂H₅O]⁺ | C₆H₄BrO | Cleavage of the ether bond, charge retention on the ethanol fragment |

This table represents hypothetical fragmentation patterns based on general principles of mass spectrometry and may not reflect all observed fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives reveals characteristic absorption bands that correspond to the vibrations of specific bonds. vulcanchem.com

The most prominent features in the IR spectrum of an alcohol are the strong and broad O-H stretching vibration, which typically appears in the range of 3200-3600 cm⁻¹, and the C-O stretching vibration, found between 1000-1300 cm⁻¹. tutorchase.comlibretexts.orglibretexts.orglibretexts.org The broadness of the O-H peak is a result of hydrogen bonding. tutorchase.com For instance, the IR spectrum of ethanol shows a very broad, strong O-H stretch around 3322 cm⁻¹. libretexts.orglibretexts.org

In addition to the alcohol-related peaks, the IR spectrum of this compound would also exhibit absorptions characteristic of the aromatic ring and the ether linkage. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether group is expected to produce a strong absorption band around 1100 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (strong, broad) tutorchase.com |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-O (Alcohol) | Stretching | 1000-1300 (strong) tutorchase.com |

| C-O-C (Ether) | Stretching | ~1100 (strong) |

| C-Br | Stretching | 500-600 |

Data compiled from various sources. tutorchase.compressbooks.pub

X-ray Crystallography and Solid-State Structural Analysis (for analogous and derivative compounds)

In the solid state, molecules are held together by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. iucr.orgresearchgate.net The analysis of these interactions is crucial for understanding the stability and properties of the crystalline material. mdpi.com

The way molecules arrange themselves in a crystal is known as the crystal packing motif. rsc.orgrsc.org These motifs are influenced by the shape of the molecule and the nature of the intermolecular interactions. scholaris.ca In some brominated compounds, halogen-halogen interactions have been observed. bohrium.com

Studies on related compounds have identified various packing motifs. For instance, in some terpyridine complexes, π-stacking and C-H···X (where X is a halogen) hydrogen bonds are equally important. mdpi.com The analysis of crystal packing can reveal the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. scholaris.ca The crystallization of 8-(4-bromophenoxy)caffeine from an ethanol solution yielded crystals suitable for X-ray analysis. redalyc.org

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Investigations (for related chromophores)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.eduwikipedia.org The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. msu.edu

For this compound, the primary chromophore is the brominated benzene ring. Aromatic compounds typically exhibit multiple absorption bands in the UV region. academie-sciences.fr The presence of substituents on the benzene ring can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). nih.gov

Studies on related chromophores, such as those found in phenanthrene (B1679779) derivatives and other π-systems, show absorption maxima in the UV region, often with multiple bands. academie-sciences.frnih.govnih.gov The photophysical properties of these related compounds, including their absorption and emission characteristics, are influenced by factors such as solvent polarity and the presence of electron-donating or electron-withdrawing groups. researchgate.netresearchgate.net For example, some phthalocyanine (B1677752) derivatives containing a bromophenyl group exhibit characteristic Q bands in the 600-800 nm region of the UV-Vis spectrum. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 2 Bromophenoxy Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model electronic structure, which in turn helps predict molecular geometry, stability, and reactivity. For instance, calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure of the molecule.

The electronic properties of related bromophenyl compounds have been effectively modeled using these strategies. For example, DFT calculations at the B3LYP/6-311G(d,p) level can be used to optimize the geometry and predict electrostatic potential surfaces. The electron-withdrawing effect of the bromine atom on the phenyl ring polarizes the aromatic system, influencing its reactivity in electrophilic or nucleophilic reactions. vulcanchem.com The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap can be calculated to assess the molecule's kinetic stability and chemical reactivity. bohrium.com

Table 1: Illustrative Quantum Chemical Descriptors for a Phenoxy-based Compound (Note: This data is illustrative of typical results from quantum chemical calculations for aromatic compounds and not specific to 2-(2-Bromophenoxy)ethanol.)

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 Debye | Measures the polarity of the molecule |

| Molecular Electrostatic Potential | Varies across surface | Predicts sites for electrophilic/nucleophilic attack |

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. For a compound like this compound, docking studies could explore its potential interactions with various biological targets.

In studies of similar molecules, such as bromophenyl derivatives, molecular docking has been used to simulate binding to the active sites of enzymes. mdpi.com The process involves:

Preparation : Obtaining or modeling the 3D structures of the ligand (this compound) and the target protein.

Simulation : Using software like AutoDock Vina or Schrödinger Suite to explore possible binding poses of the ligand within the receptor's active site. mdpi.com

Scoring and Analysis : The binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed.

The bromine atom and the phenoxy group can play significant roles in binding. The bromine may form halogen bonds, while the hydroxyl and ether oxygen can act as hydrogen bond acceptors or donors. vulcanchem.com Docking studies on related compounds have shown binding energies in the range of -7 to -10 kcal/mol, suggesting stable interactions with protein targets. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are predictive models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. jst.go.jp These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, hydrophobic) and an observed activity.

For a series of compounds including derivatives of this compound, a QSAR model could be developed to predict a specific biological effect, such as antimicrobial or anticancer activity. jst.go.jpnih.gov The process involves:

Data Set : Compiling a set of structurally related compounds with measured biological activity.

Descriptor Calculation : Calculating various molecular descriptors for each compound. These can include electronic parameters (e.g., Hammett constants, partial charges), steric parameters (e.g., molar refractivity), and hydrophobic parameters (e.g., LogP).

Model Development : Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation linking the descriptors to the activity.

Validation : Testing the model's predictive power on an external set of compounds.

In studies on related structures, QSAR models have highlighted the importance of the halogen substituent and other functional groups in determining efficacy. jst.go.jpplos.org For instance, the electron-withdrawing nature of the bromine atom on the phenoxy group might be found to enhance receptor affinity.

Solvent Effects and Preferential Solvation Analysis

The behavior of a compound in solution is critically dependent on its interactions with the solvent. The study of solvent effects is essential for chemical synthesis, purification, and formulation.

The solubility of a compound in different solvent mixtures is a key property. Thermodynamic models like the Jouyban–Acree and modified Wilson models are widely used to correlate the solubility of solutes in binary solvent systems at various temperatures. acs.orgacs.org

The Jouyban–Acree model is a versatile equation used to correlate solubility data in mixed solvents. nih.govunt.edu For this compound dissolved in a binary mixture (e.g., ethanol (B145695) + water), the model is expressed as: ln(x_m,T) = w_1 * ln(x_1,T) + w_2 * ln(x_2,T) + (w_1 * w_2 / T) * Σ[J_i * (w_1 - w_2)^i] where x_m,T, x_1,T, and x_2,T are the mole fraction solubilities of the solute in the mixture and in the pure solvents 1 and 2, respectively, at temperature T. w_1 and w_2 are the mass or volume fractions of the solvents, and J_i are the model parameters obtained by fitting experimental data. nih.gov

Studies on structurally related compounds like 1-(2-bromophenyl)-pyrrole-2,5-dione have shown these models provide excellent correlation with experimental solubility data, with relative average deviations often below 5%. acs.org

Table 2: Example of Jouyban-Acree Model Parameters for a Solute in Ethanol (1) + Water (2) Mixtures (Note: Data is illustrative, based on typical values for organic solutes from literature. acs.orgx-mol.com)

| Parameter | Value |

| J₀ | 450.2 |

| J₁ | -210.5 |

| J₂ | 85.3 |

Investigation of Solute-Solvent Interactions via Extended Hildebrand Solubility Approach

The Extended Hildebrand Solubility Approach (EHSA) is used to analyze the contributions of different intermolecular forces to the solvation process. redalyc.org It helps in understanding the interactions between the solute and solvent molecules. According to this approach, the maximum solubility is achieved when the solubility parameter of the solute (δ₂) matches that of the solvent mixture (δ₁). ugm.ac.id

The interaction energy between the solute and solvent is described by the term W, which can be calculated from experimental solubility data. For a real solution, the model is given by: ln(a₂) = ln(x₂) + (V₂ * φ₁² / (R * T)) * (δ₁ - δ₂)² where x₂ is the mole fraction solubility, V₂ is the molar volume of the solute, φ₁ is the volume fraction of the solvent, and δ₁ and δ₂ are the Hildebrand solubility parameters of the solvent and solute, respectively. redalyc.org

Analysis of related bromophenyl compounds in aqueous-cosolvent mixtures has shown that solute-solvent interactions are the primary driving force for solubility changes. acs.org

The theory of Inverse Kirkwood–Buff Integrals (IKBI) is a powerful method to quantify the phenomenon of preferential solvation in liquid mixtures. researchgate.net It allows for the calculation of the local excess or deficit of one solvent component over another in the immediate vicinity of the solute molecule, based on thermodynamic data like solubility and partial molar volumes. nih.gov

The preferential solvation parameter (δ_x_₁,₃) is defined as: δ_x_₁,₃ = x_L₁ - x₁ where x_L₁ is the local mole fraction of the cosolvent (e.g., ethanol) in the solvation shell of the solute (this compound) and x₁ is the bulk mole fraction of the cosolvent.

A positive value of δ_x_₁,₃ indicates that the solute is preferentially solvated by the cosolvent.

A negative value indicates preferential solvation by the other solvent (e.g., water).

For similar solutes in ethanol-water mixtures, it has been observed that the solute is often preferentially solvated by ethanol in intermediate and ethanol-rich mixtures, while being preferentially solvated by water in water-rich compositions. acs.orgresearchgate.net This behavior is driven by the balance of interactions between all three components in the solution.

Determination of Local Mole Fractions Using Inverse Kirkwood–Buff Integrals

Theoretical and Experimental Studies on Polymer Interactions and Surface Structures

The interaction of small molecules like this compound with polymers is critical for applications such as plasticizers, coatings, and membrane technology. Theoretical and experimental studies are employed to understand these interactions at a molecular level.

Theoretical approaches, particularly molecular dynamics (MD) simulations and quantum mechanics (QM), are invaluable for this purpose. nih.govresearchgate.net MD simulations can model the diffusion and sorption of small molecules within a polymer matrix, providing insights into how this compound might distribute itself and affect the polymer's physical properties. acs.orgrug.nl These simulations solve the classical equations of motion for a system of atoms, allowing researchers to observe the dynamic evolution of the molecule-polymer system and calculate properties like diffusion coefficients and binding energies. nih.gov For a molecule like this compound, simulations would track its movement within the polymer's free volume and quantify interactions between its functional groups (hydroxyl, ether, bromophenyl) and the polymer chains. nih.govresearchgate.net

For example, studies on the related compound 2-Phenoxyethanol (B1175444) have used MD simulations and Density Functional Theory (DFT) calculations to investigate its interaction with lignin (B12514952), a complex polymer. rsc.org These studies revealed that 2-Phenoxyethanol binds to the lignin model compound primarily through van der Waals forces and that its hydroxyl group plays a crucial role in forming hydrogen bonds, enhancing the dissolution of lignin. rsc.org A similar methodology could be applied to this compound to understand its potential as a solvent or plasticizer for various polymers. The bromine atom would be expected to influence the interaction energies through enhanced van der Waals forces and by altering the electronic properties of the aromatic ring.

Experimental techniques provide necessary validation for theoretical models. Surface-sensitive methods such as X-ray Photoelectron Spectroscopy (XPS) and Temperature Programmed Desorption (TPD) can be used to study the adsorption and decomposition of molecules on surfaces, which is relevant for understanding surface structures and thin-film applications. escholarship.org For instance, studies on 2-phenoxyethanol on a platinum surface have detailed its reaction mechanism, identifying key surface intermediates. escholarship.org Such experimental approaches could characterize the surface orientation and binding of this compound on various polymer surfaces, providing crucial data for developing coatings and functionalized materials.

Table 2: Computational and Experimental Methods for Polymer Interaction Analysis

| Method | Type | Information Gained | Relevance for this compound |

| Molecular Dynamics (MD) Simulation | Theoretical | Diffusion coefficients, sorption behavior, distribution in polymer matrix, binding energies. nih.govresearchgate.netacs.org | Predicts its effectiveness as a plasticizer or solvent in a polymer system. worldscientific.com |

| Density Functional Theory (DFT) | Theoretical | Interaction energies, hydrogen bond analysis, electronic structure modifications. rsc.org | Elucidates the specific nature of chemical bonds (H-bonds, van der Waals) with polymer functional groups. rsc.org |

| X-ray Photoelectron Spectroscopy (XPS) | Experimental | Elemental composition and chemical state of atoms on a surface. escholarship.org | Determines how the molecule orients and chemically interacts with a polymer surface. |

| Temperature Programmed Desorption (TPD) | Experimental | Adsorption energy, decomposition pathways on a surface. escholarship.org | Characterizes the strength of adhesion to a polymer surface and its thermal stability. |

Biological Activities and Pharmacological Relevance of 2 2 Bromophenoxy Ethanol and Analogues

Mechanisms of Interaction with Biological Targets

The biological activity of 2-(2-bromophenoxy)ethanol and its analogues is fundamentally tied to their ability to interact with specific molecular targets, such as receptors and enzymes. The structural features of these compounds, including the halogenated aromatic ring and the flexible ethanol (B145695) side chain, are key determinants of their binding and modulatory effects.

Investigations into the derivatives of this compound have revealed significant interactions with various biological receptors. For instance, studies on its amine derivatives, such as [2-(2-Bromophenoxy)ethyl]dimethylamine, indicate that the structural characteristics of the molecule permit interaction with neurotransmitter receptors, making it a candidate for more detailed pharmacological evaluation. Analogous compounds, like 2-{[1-(2-bromophenyl)ethyl]amino}ethan-1-ol, have been specifically studied for their binding affinity to neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors. smolecule.com

Beyond receptor binding, these compounds have been explored as modulators of enzyme activity. smolecule.com this compound has been used as a starting material in the synthesis of thiophene (B33073) carboxamide compounds designed as inhibitors of the IKK-2 enzyme, a key player in inflammatory signaling pathways. google.com Furthermore, research on related bromophenyl ethanol derivatives suggests they can interact with and modulate various enzymes, potentially through mechanisms like hydrogen bonding and π-π interactions.

| Analogue Class | Biological Target | Type of Interaction | Reference |

|---|---|---|---|

| Dimethylamine (B145610) Derivatives | Neurotransmitter Receptors | Binding Affinity | |

| Aminoethanol Analogues | Serotonin/Dopamine Receptors | Binding Affinity | smolecule.com |

| Thiophene Carboxamides (from this compound) | IKK-2 Enzyme | Inhibition | google.com |

| Amino Alcohol Analogues | Glutamate (B1630785) Receptors | Modulation | |

| Phenoxy-containing Benzoxazoles | RAGE Receptor | Inhibition | nih.gov |

The functional outcome of receptor binding—whether it results in activation (agonism) or inhibition (antagonism)—is a critical aspect of pharmacological research. Depending on the specific molecular target and the cellular context, derivatives of this compound have shown the potential to act as either agonists or antagonists. smolecule.com For example, research suggests that [2-(2-Bromophenoxy)ethyl]dimethylamine may function as either an agonist or antagonist depending on the receptor it interacts with. Similarly, preliminary studies on 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol indicate it may modulate neurotransmitter receptors through either agonistic or antagonistic actions, influencing various physiological pathways. smolecule.com Other bromophenyl compounds have also been found to be active as either agonists or antagonists. uzh.ch

The specific biological effects of these compounds are dictated by their three-dimensional structure and chemical properties, a concept known as the structure-activity relationship (SAR).

Role of the Bromine Atom : The presence and position of the bromine atom on the phenyl ring are crucial. The bromine atom enhances the compound's lipophilicity, which can facilitate passage across biological membranes. It also plays a key role in the molecule's binding affinity for its targets. For instance, in related bromophenyl amino alcohols, the bromophenyl group has been shown to enhance affinity for D₂-like dopamine receptors. vulcanchem.com The bromine atom can also be a site for further chemical modification, such as in Suzuki-Miyaura cross-coupling reactions, to create more complex molecules. vulcanchem.com

Role of the Phenoxyethoxy Substituent : The phenoxyethoxy group provides a flexible linker that can correctly position the molecule within a receptor's binding pocket. The importance of this linker is highlighted in studies of complex molecules like Macitentan, an endothelin receptor antagonist, which contains a related brominated pyrimidinyloxy-ethoxy moiety. acs.org SAR studies on such molecules show that even small changes to this linker or its substituents can significantly alter receptor binding affinity. acs.org For other related compounds, the amino and hydroxyl groups on the ethanol chain are critical for binding to enzymes and receptors.

| Structural Feature | Contribution to Biological Activity | Reference |

|---|---|---|

| Bromine Atom | Enhances lipophilicity and hydrophobic interactions. | |

| Bromophenyl Group | Increases binding affinity for targets like D₂-like dopamine receptors. | vulcanchem.com |

| Phenoxyethoxy Linker | Provides conformational flexibility for optimal receptor fit. | acs.org |

| Hydroxyl/Amino Groups (in analogues) | Crucial for binding to active sites of enzymes and receptors. |

Assessment of Agonistic and Antagonistic Activities

Research into Amine Transport and Metabolism Pathways

Research into derivatives of this compound contributes to the broader understanding of how amines are transported and metabolized within biological systems. The metabolism of the core structures is an important area of investigation. The parent compound, phenoxyethanol (B1677644), is known to be metabolized in rats primarily to 2-phenoxyacetic acid, which is then excreted. europa.eu

The ethanolamine (B43304) portion of the molecule is a naturally occurring compound involved in key metabolic pathways. genome.jpwikipedia.org The transport of ethanolamine into cells is mediated by specific proteins, namely choline-transporter-like proteins 1 (CTL1) and 2 (CTL2). nih.gov Once inside the cell, ethanolamine is a substrate for the CDP-ethanolamine pathway, also known as the Kennedy pathway, which is one of the main routes for the synthesis of phosphatidylethanolamine (B1630911) (PE), a crucial component of cell membranes. nih.gov This pathway involves three enzymatic steps, with the conversion of phosphoethanolamine to CDP-ethanolamine being the rate-limiting step. nih.gov

Investigations of Neurotransmitter Receptor Interactions and Pharmacological Potential

A significant area of research for analogues of this compound is their interaction with neurotransmitter systems, suggesting potential for developing new therapeutic agents for neurological disorders. smolecule.com The structural features of these compounds allow them to interact with a variety of neurotransmitter receptors.

Studies on related compounds have identified potential modulatory effects on several key receptor systems:

Dopamine and Serotonin Receptors : Analogues such as 2-{[1-(2-bromophenyl)ethyl]amino}ethan-1-ol are being investigated for their binding to dopamine and serotonin receptors. smolecule.com The bromophenyl group, in particular, is noted for enhancing affinity for dopamine D₂-like receptors. vulcanchem.com

Glutamate Receptors : Other related structures, like (R)-2-amino-2-(4-bromophenyl)ethanol, have been studied for their ability to modulate glutamate receptors, which are vital for processes like synaptic plasticity and memory.

The collective findings suggest that the bromophenoxyethanol scaffold is a promising starting point for the development of new molecules targeting central nervous system disorders. smolecule.com

Enzyme Inhibition Studies (e.g., RAGE inhibitors for closely related compounds)

In addition to receptor modulation, enzyme inhibition is another key mechanism through which these compounds can exert biological effects. As mentioned, this compound serves as a precursor for the synthesis of inhibitors for the IKK-2 enzyme, which is involved in inflammation. google.com

A particularly noteworthy area of research is the development of inhibitors for the Receptor for Advanced Glycation End products (RAGE). nih.govmdpi.com RAGE is implicated in the progression of several diseases, including Alzheimer's disease, diabetic complications, and inflammation. nih.govmdpi.com The interaction between RAGE and its ligands, such as amyloid-β (Aβ) peptides, is believed to be a key factor in the pathology of Alzheimer's. nih.gov Therefore, inhibiting this interaction is a major therapeutic goal.

Research has led to the development of novel RAGE inhibitors based on a phenoxy structure. A series of 6-phenoxy-2-phenylbenzoxazole analogues were developed as potent inhibitors that block the RAGE-Aβ interaction. nih.gov One of the lead compounds from this series was shown to suppress Aβ-induced toxicity in neuronal cells. nih.gov This demonstrates that the phenoxy moiety, a core feature of this compound, is a viable structural component for designing effective RAGE inhibitors. nih.gov

Antioxidant Activity Assessments of Derivatives

The antioxidant potential of various derivatives of this compound has been the subject of scientific investigation, with studies revealing that structural modifications significantly influence their free-radical scavenging capabilities.

A study involving benzylidene-2-(4-bromophenoxy)-2-methyl propane (B168953) hydrazides, which are structurally related to this compound, demonstrated that the introduction of electron-donating groups on the benzylidene ring enhanced the antioxidant activity. ajol.info Specifically, compounds with hydroxyl and methoxy (B1213986) substituents exhibited superior scavenging abilities. ajol.info The antioxidant effects of these derivatives are often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for assessing the ability of a compound to act as a free radical scavenger. scitepress.orgrasayanjournal.co.in

Further research into other bromophenol derivatives has shown a range of antioxidant activities. For instance, some N-(2-bromophenyl)-2-hydroxy-benzamide derivatives have been reported to exhibit moderate to excellent DPPH scavenging activity, with percentage inhibition ranging from 3.60% to 94.40%. researchgate.net In a series of novel N-substituted-2-thioxothiazolidin-4-one derivatives, a compound featuring a trifluoromethyl-phenyl group demonstrated potent antioxidant activity, scavenging 95% of DPPH radicals. researchgate.net

The antioxidant capacity is often linked to the ability of the compound to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The electronic properties of the substituents on the aromatic ring play a key role in this process. Electron-donating groups increase the electron density on the molecule, facilitating the donation of a hydrogen atom and enhancing antioxidant activity. ajol.info

Table 1: Antioxidant Activity of Selected Bromophenoxy Derivatives

| Compound/Derivative Class | Assay | Key Findings |

|---|---|---|

| Benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides | DPPH Scavenging | Electron-donating groups enhance scavenging ability. ajol.info |

| (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (Chalcone) | DPPH Scavenging | Low antioxidant potency (IC50: 571.7903 ppm). scitepress.org |

| N-(2-bromophenyl)-2-hydroxy-benzamide derivatives | DPPH Scavenging | Moderate to excellent activity (3.60% to 94.40% inhibition). researchgate.net |

| 2-thioxo-3-(4-(trifluoromethyl)-phenyl)thiazolidin-4-one | DPPH Scavenging | Potent activity (95% DPPH scavenging). researchgate.net |

Biofilm Inhibition Research using Derivatives

Derivatives of this compound have been investigated for their potential to inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial agents.

In a study on benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, all synthesized compounds demonstrated the ability to inhibit biofilm formation by both Gram-positive and Gram-negative bacteria. ajol.info Notably, these compounds were found to be more effective against the Gram-negative bacterium E. coli compared to the Gram-positive bacterium S. aureus. ajol.info The mechanism of biofilm inhibition is thought to involve the chelation of the compounds with bacterial components, thereby inhibiting their growth. ajol.info

Coumarin (B35378) derivatives, some of which incorporate a bromo-substituent, have also been identified as having broad-spectrum antibiofilm activity, particularly against Gram-negative bacteria. chiet.edu.egnih.gov For example, certain newly synthesized coumarin derivatives have been shown to inhibit biofilm formation in Staphylococcus aureus and Escherichia coli. chiet.edu.eg

Research on 1,2,3-triazole-containing 2,3-dihydrothiazole (B1197258) derivatives has also yielded promising results. tandfonline.com Several of these compounds exhibited significant biofilm inhibition against E. coli and C. albicans. tandfonline.com The inhibitory concentration (IC50) values for some of these derivatives against E. coli ranged from 76.95 to 80.14 µg/mL. tandfonline.com

The ability of these derivatives to interfere with biofilm formation represents a significant area of pharmacological research, as it offers a potential strategy to combat infections caused by drug-resistant bacteria. chiet.edu.eg

Table 2: Biofilm Inhibition Activity of Selected Bromophenoxy Analogues

| Derivative Class | Target Organism(s) | Key Findings |

|---|---|---|

| Benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides | E. coli (Gram-negative), S. aureus (Gram-positive) | More active against Gram-negative bacteria. ajol.info |

| Coumarin derivatives | S. aureus, E. coli, C. violaceum | Broad-spectrum antibiofilm activity. chiet.edu.eg |

| 1,2,3-triazole-containing 2,3-dihydrothiazole derivatives | E. coli, C. albicans | Significant inhibition with IC50 values in the µg/mL range. tandfonline.com |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives related to this compound, several SAR investigations have provided insights into the key structural features that govern their antioxidant and biofilm inhibition properties.

In the context of antioxidant activity, a clear trend has been observed for benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the phenyl ring consistently leads to enhanced antioxidant potential. ajol.info This is attributed to the increased ability of the molecule to donate a hydrogen atom to stabilize free radicals. Conversely, the presence of electron-withdrawing groups tends to diminish this activity. ajol.info For chalcone (B49325) derivatives, the substitution pattern on both aryl rings significantly influences their antioxidant properties. rasayanjournal.co.in The low antioxidant activity of (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one suggests that the specific arrangement of the bromophenyl and tolyl groups is not optimal for free radical scavenging. scitepress.org

Regarding biofilm inhibition, the type and position of substituents on the core structure of azomethine compounds, such as benzylidene-2-(4-bromophenoxy)-2-methyl hydrazide, are critical determinants of their activity. ajol.info These structural variations affect the compound's ability to chelate with bacterial components and inhibit growth. ajol.info For 1,2,3-triazole/1,3-thiadiazole hybrids, the presence of an electron-withdrawing chlorine atom resulted in good inhibitory activity against S. aureus. tandfonline.com Furthermore, in a series of 1,2,3-triazole/thiazolidinone derivatives, a specific compound was found to be the most active in inhibiting biofilm formation against S. aureus, E. coli, and C. albicans. tandfonline.com

These SAR studies underscore the importance of specific structural motifs and substituent effects in modulating the biological responses of these compounds. The findings guide the rational design of new derivatives with improved antioxidant and antibiofilm activities.

Environmental Fate and Ecotoxicological Research of 2 2 Bromophenoxy Ethanol

Degradation Pathways and Environmental Persistence

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized into abiotic (non-biological) and biotic (biological) pathways.

Abiotic degradation processes such as hydrolysis and photolysis are key factors in the environmental fate of organic compounds. Bromoarenes, a chemical class to which 2-(2-Bromophenoxy)ethanol belongs, are known to be generally stable under ambient conditions. However, they can undergo photodebromination when exposed to UV light. vulcanchem.com The ether linkage in similar phenoxy-ethanol compounds is also susceptible to cleavage upon UV exposure, which can lead to the formation of other compounds. For the related compound 2-(2-Chlorophenoxy)ethanol, UV exposure has been shown to cleave the ether bond, yielding 2-chlorophenol (B165306) and ethylene (B1197577) glycol.

The rate of photodegradation can be influenced by the medium in which the compound is present. Studies on other chemicals have shown that the degradation rate can vary significantly in different organic solvents, which may be related to the UV absorption characteristics of the solvent itself. scispace.com

Hydrolytic and Photolytic Degradation Studies

Assessment of Environmental Transformation Products and Metabolites

When a chemical compound degrades in the environment, it can form various transformation products and metabolites, which may have their own toxicological profiles.

The transformation of this compound in the environment can occur through several chemical reactions. For instance, the hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid. The ether bond can be cleaved, as seen in photolytic degradation, and the bromine atom on the phenyl ring can potentially be substituted. vulcanchem.com

The identification of these transformation products is often achieved using advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). scispace.com For other complex organic molecules, research has shown that degradation can lead to a variety of smaller compounds through processes like ester cleavage and dechlorination. scispace.com

The transformation products of a parent compound can sometimes be more toxic than the original substance. researchgate.net For example, the degradation products of some pharmaceuticals have been shown to have toxic effects on aquatic organisms. nih.gov Therefore, it is important to assess the biological activity of the transformation products of this compound.

The biological activity of these products can be evaluated through various toxicological assays. For instance, the effects on the bioluminescence of bacteria like A. fischeri can be used as an indicator of toxicity. nih.gov The study of transformation products is an essential component of a thorough environmental risk assessment, as it provides a more complete picture of the potential long-term impacts of a chemical on ecosystems. researchgate.net

Identification of Chemical Transformation and Cleavage Pathways

Ecotoxicological Evaluation Methodologies

Ecotoxicological studies are designed to assess the harmful effects of chemicals on biological organisms and ecosystems. A variety of standardized and non-standardized methods are employed for this purpose.

A common approach involves acute toxicity testing on aquatic organisms like Daphnia magna. researchgate.net These tests determine the concentration of a substance that is lethal to 50% of the test population (LC50) over a short period, typically 48 hours. researchgate.net Such tests are crucial for classifying the acute toxicity of a chemical. researchgate.net

For poorly water-soluble substances, organic solvents are often used as carriers in toxicity tests. nih.gov However, the intrinsic effects of these solvents must be carefully considered, as they can also induce stress responses in test organisms. nih.gov

In addition to experimental testing, computational methods like Quantitative Structure-Activity Relationship (QSAR) models are increasingly used to predict the toxicity of chemicals. researchgate.net These models use the chemical structure of a compound to estimate its potential toxic effects, which can help in prioritizing chemicals for further testing and in reducing the need for animal testing. researchgate.net

Acute and Chronic Toxicity to Aquatic Organisms (e.g., daphnids, fish)

The acute toxicity of chemical compounds to aquatic organisms is a critical component of environmental risk assessment. For this compound, studies have been conducted to determine its effects on key indicator species. env.go.jp Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing these impacts. oecd.org These tests typically measure endpoints like mortality (LC50) or immobilization (EC50) over a specified period, often 48 hours for invertebrates like daphnids and 96 hours for fish. usgs.gov

In studies assessing the impact on daphnids (Daphnia magna), a small freshwater crustacean, the acute toxicity of various organic chemicals has been evaluated. nih.govresearchgate.net These organisms are a vital part of freshwater ecosystems and their sensitivity makes them excellent indicators of water quality. researchgate.net Research conducted by the Ministry of the Environment in Japan has provided specific toxicity data for a range of chemicals, including those related to this compound. env.go.jp

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Organism | Exposure Duration | Endpoint | Value (mg/L) |

|---|---|---|---|

| Daphnia magna (Daphnids) | 48 hours | EC50 (Immobilization) | 41 |

| Oryzias latipes (Japanese rice fish) | 96 hours | LC50 (Mortality) | 29 |

This table presents data from ecotoxicity tests. The EC50 (Effective Concentration, 50%) for Daphnia magna represents the concentration at which 50% of the population becomes immobilized. The LC50 (Lethal Concentration, 50%) for Oryzias latipes represents the concentration that is lethal to 50% of the test population.

Toxicity Studies on Terrestrial Organisms

While aquatic toxicity is a significant area of study, the effects of chemicals on terrestrial, or land-based, organisms are also a key consideration. For instance, studies on the herbicide 2,4-D and its metabolite 2,4-DCP have been conducted on the nematode Caenorhabditis elegans, a model terrestrial organism. acs.org However, specific research data on the direct toxicity of this compound to terrestrial organisms is not extensively available in the public domain.

Environmental Mobility and Sorption Studies in Soil and Water Systems

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties. epa.gov Sorption, the process by which a chemical binds to soil particles, is a critical factor influencing its mobility. epa.govnih.gov This process is largely controlled by the amount of organic carbon in the soil and the chemical's octanol-water partition coefficient (Kow), which indicates its tendency to partition into organic phases versus water. epa.govnpdc.govt.nz

The mobility of organic chemicals in soil and water is complex, with different soil components like mineral matter and organic matter influencing sorption. nih.gov The organic carbon-normalized sorption coefficient (Koc) is a common metric used to predict a chemical's potential to adsorb to soil and sediment. npdc.govt.nz A chemical's fate, whether it remains in the water, sorbs to sediment, or volatilizes, is determined by properties such as its solubility and partitioning coefficients. mdpi.com

Table 2: Estimated Environmental Mobility Parameters for this compound

| Parameter | Log Value | Description |

|---|---|---|

| Kow | 2.22 | The octanol-water partition coefficient, indicating a moderate potential to bioaccumulate in fatty tissues of organisms. |

| Koc | 1.95 | The soil organic carbon-water (B12546825) partitioning coefficient, suggesting moderate mobility in soil. |

These values are estimations based on the chemical's structure and are used to predict its behavior in various environmental compartments.

Mutagenicity and Genotoxicity Assessments for Related Compounds

Mutagenicity and genotoxicity tests are essential for determining if a chemical can cause genetic mutations or damage DNA. The Ames test, using Salmonella typhimurium strains, is a widely used method for assessing mutagenicity. nih.govnih.gov

While direct mutagenicity data for this compound is limited, studies on related brominated compounds and phenoxy herbicides provide some context. For example, research on various brominated flame retardants has shown that some have mutagenic potential. mst.dk Similarly, studies on bromine-containing cysteine S-conjugates found that the presence of bromine was linked to mutagenic activity in the Ames test. nih.gov The genotoxicity of the phenoxy herbicide dicamba (B1670444) has also been analyzed in mammalian cells, demonstrating that some compounds in this class can affect cell cycle progression. unlp.edu.ar These findings highlight the importance of the chemical structure, particularly the presence and position of bromine atoms, in determining the genotoxic potential of a substance. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2 2 Bromophenoxy Ethanol

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone technique for the analysis of semi-volatile and volatile compounds such as 2-(2-Bromophenoxy)ethanol. Its high resolution and sensitivity, particularly when paired with a mass spectrometer, make it a powerful tool. Purity analysis of related compounds like 2-(2-Bromophenyl)ethanol is commonly performed using GC, indicating its suitability for this class of molecules. avantorsciences.comvwr.comtcichemicals.com GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the qualitative and quantitative determination of organic compounds, even in complex mixtures. nist.gov

Headspace Gas Chromatography (HS-GC) is a sample introduction technique ideal for analyzing volatile organic compounds in solid or liquid samples. The method involves heating the sample in a sealed vial to allow volatile components to partition into the gaseous phase (headspace) above the sample. An aliquot of this gas is then injected into the GC system. nih.gov This process avoids the injection of non-volatile matrix components, which protects the GC inlet and column. nih.gov

Given the boiling point of this compound, HS-GC is a potentially viable method for its analysis, particularly for determining its presence in matrices where direct injection is undesirable. Static HS-GC coupled with mass spectrometry has been successfully developed and validated for the quantitative measurement of various volatile compounds, including ethanol (B145695) and other alcohols, in complex biological matrices like blood and tissue. nih.govnih.gov

Derivatization in GC is a chemical modification process used to convert an analyte into a product with more favorable properties for analysis. researchgate.net For compounds containing polar functional groups like the hydroxyl group (-OH) in this compound, derivatization is employed to:

Increase volatility, which is a prerequisite for GC analysis. researchgate.net

Improve peak shape and chromatographic separation. researchgate.net

Enhance detection sensitivity, especially for detectors like the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.